ethyl (2E)-2-{[(3,4-dichlorophenyl)amino]methylidene}-3-oxobutanoate
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Overview
Description
ETHYL (E)-2-ACETYL-3-(3,4-DICHLOROANILINO)-2-PROPENOATE is an organic compound that belongs to the class of propenoates It is characterized by the presence of an ethyl ester group, an acetyl group, and a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (E)-2-ACETYL-3-(3,4-DICHLOROANILINO)-2-PROPENOATE typically involves the following steps:
Formation of the Propenoate Backbone: The propenoate backbone can be synthesized through a Knoevenagel condensation reaction between ethyl acetoacetate and an appropriate aldehyde.
Introduction of the Dichloroaniline Moiety: The dichloroaniline group is introduced via a nucleophilic substitution reaction, where 3,4-dichloroaniline reacts with the propenoate intermediate.
Final Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: ETHYL (E)-2-ACETYL-3-(3,4-DICHLOROANILINO)-2-PROPENOATE can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The dichloroaniline moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
ETHYL (E)-2-ACETYL-3-(3,4-DICHLOROANILINO)-2-PROPENOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of ETHYL (E)-2-ACETYL-3-(3,4-DICHLOROANILINO)-2-PROPENOATE involves its interaction with specific molecular targets. The dichloroaniline moiety can act as a metabolic inhibitor, disrupting essential biochemical pathways. This compound may also interact with enzymes, altering their activity and leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Propanil: An herbicide with a similar dichloroaniline structure.
Linuron: Another herbicide that shares structural similarities with ETHYL (E)-2-ACETYL-3-(3,4-DICHLOROANILINO)-2-PROPENOATE.
Chlorproguanil: An antimalarial drug that also contains a dichloroaniline moiety.
Uniqueness: ETHYL (E)-2-ACETYL-3-(3,4-DICHLOROANILINO)-2-PROPENOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13Cl2NO3 |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
ethyl (Z)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-3-19-13(18)10(8(2)17)7-16-9-4-5-11(14)12(15)6-9/h4-7,17H,3H2,1-2H3/b10-8-,16-7? |
InChI Key |
UDPYYHFCTFFLLU-YTBMLDKYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C=NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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